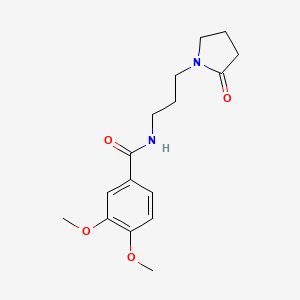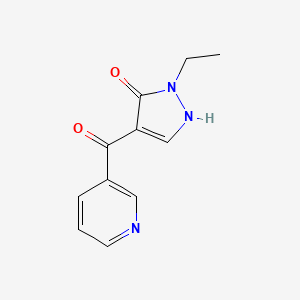
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(pyridin-3-yl)methanone is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(pyridin-3-yl)methanone typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method includes the reaction of 1-ethyl-5-hydroxy-1H-pyrazole with pyridine-3-carboxaldehyde under acidic or basic conditions to form the desired methanone derivative. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(pyridin-3-yl)methanone may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the pyrazole ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products:
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated pyrazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparación Con Compuestos Similares
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
- N-(1-Ethyl-1H-pyrazol-4-yl)pyridin-3-amine
Comparison: (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(pyridin-3-yl)methanone is unique due to the presence of both a hydroxyl group on the pyrazole ring and a methanone linkage to the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone lacks the hydroxyl group, which affects its hydrogen bonding and solubility properties. Similarly, (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione has a different substitution pattern, leading to variations in its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-ethyl-4-(pyridine-3-carbonyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-11(16)9(7-13-14)10(15)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3 |
Clave InChI |
WDRYXVVAHINSBI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=CN1)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)

![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)

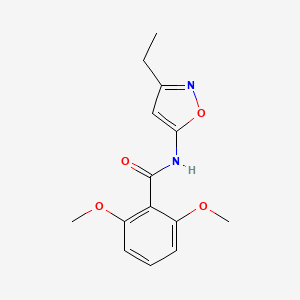
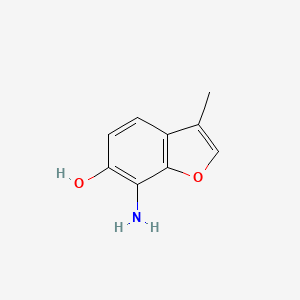
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
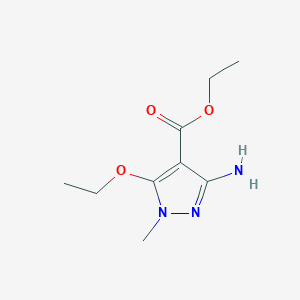

![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

